molecular formula C19H24N6S2 B12635087 1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea

1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea

Cat. No.: B12635087
M. Wt: 400.6 g/mol
InChI Key: ZRVQQUUTXZHZTC-UHFFFAOYSA-N
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Description

1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antiviral, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea typically involves multiple steps. One common route includes the following steps:

    Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the methyl group: The benzimidazole core is then methylated using methyl iodide in the presence of a base.

    Attachment of the pyrimidinyl sulfanyl group: This step involves the reaction of the methylated benzimidazole with 4-methylpyrimidin-2-yl thiol in the presence of a suitable coupling agent.

    Formation of the thiourea moiety: Finally, the compound is reacted with isobutyl isothiocyanate to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea is unique due to its combination of a benzimidazole core, a pyrimidinyl sulfanyl group, and a thiourea moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler compounds .

Properties

Molecular Formula

C19H24N6S2

Molecular Weight

400.6 g/mol

IUPAC Name

1-[1-methyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C19H24N6S2/c1-12(2)10-21-18(26)23-14-5-6-16-15(9-14)24-17(25(16)4)11-27-19-20-8-7-13(3)22-19/h5-9,12H,10-11H2,1-4H3,(H2,21,23,26)

InChI Key

ZRVQQUUTXZHZTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=S)NCC(C)C

Origin of Product

United States

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